molecular formula C10H8Cl2N2OS B5171346 6,8-dichloro-3-methyl-2-(methylthio)-4(3H)-quinazolinone CAS No. 1020242-99-2

6,8-dichloro-3-methyl-2-(methylthio)-4(3H)-quinazolinone

Cat. No.: B5171346
CAS No.: 1020242-99-2
M. Wt: 275.15 g/mol
InChI Key: AVPHQBFOLWKBLB-UHFFFAOYSA-N
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Description

6,8-dichloro-3-methyl-2-(methylthio)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-3-methyl-2-(methylthio)-4(3H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,8-dichloroquinazoline and methylthiol.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

    Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-3-methyl-2-(methylthio)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that quinazolinone derivatives, including 6,8-dichloro-3-methyl-2-(methylthio)-4(3H)-quinazolinone, exhibit substantial cytotoxicity against several cancer cell lines. A systematic study assessed the cytotoxic effects of various quinazolinone derivatives on human cancer cell lines such as MCF-7 (breast cancer), PC3 (prostate cancer), and HT-29 (colon cancer). The results demonstrated that certain derivatives displayed IC50 values ranging from 10 to 12 μM, indicating potent anticancer activity.

Compound Cell Line IC50 (μM)
A3PC310
A5MCF-710
A6HT-2912

This data underscores the potential of these compounds in developing effective anticancer therapies.

Antioxidant Activity

The antioxidant properties of this compound have also been evaluated. In studies utilizing the DPPH radical scavenging assay, various synthesized quinazolinone derivatives exhibited moderate antioxidant activity. Although specific data for this compound was not detailed, related compounds showed inhibition rates up to 41% at higher concentrations (400 µg/mL).

Compound DPPH Inhibition (%) at 400 µg/mL
Compound A16.88
Compound B41.16

These findings suggest that while these compounds possess antioxidant capabilities, further optimization may be necessary to enhance their efficacy.

Antimicrobial Effects

Quinazolinones are recognized for their antibacterial and antifungal properties. Research has highlighted the effectiveness of these compounds against various microbial strains, indicating their potential as new antimicrobial agents. The structural characteristics of quinazolinones significantly influence their interaction with microbial targets.

Study 1: Cytotoxicity Assessment

A detailed investigation evaluated the cytotoxic effects of a series of quinazolinone derivatives on different cancer cell lines using an MTT assay. The study found that specific compounds exhibited remarkable cytotoxicity against targeted cell lines, showcasing their potential for anticancer applications.

Study 2: Antioxidant Evaluation

Another study focused on assessing the antioxidant capabilities of synthesized quinazolinone derivatives through DPPH radical scavenging assays. The varying degrees of activity observed suggest a promising avenue for further research into enhancing the antioxidant properties of these compounds.

Mechanism of Action

The mechanism of action of 6,8-dichloro-3-methyl-2-(methylthio)-4(3H)-quinazolinone depends on its specific biological target. In general, quinazolinone derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    6,8-dichloro-4(3H)-quinazolinone: Lacks the methyl and methylthio groups.

    3-methyl-2-(methylthio)-4(3H)-quinazolinone: Lacks the chlorine atoms.

    6,8-dichloro-3-methyl-4(3H)-quinazolinone: Lacks the methylthio group.

Uniqueness

6,8-dichloro-3-methyl-2-(methylthio)-4(3H)-quinazolinone is unique due to the presence of both chlorine atoms and the methylthio group, which can influence its chemical reactivity and biological activity.

Biological Activity

6,8-Dichloro-3-methyl-2-(methylthio)-4(3H)-quinazolinone is a member of the quinazolinone family, which is recognized for its diverse biological activities. This compound's structure, featuring dichloro and methylthio substitutions, suggests potential interactions with various biological targets. This article reviews the biological activities associated with this compound, including anticancer, antibacterial, and anti-inflammatory effects.

  • Molecular Formula : C10H8Cl2N2OS
  • Molecular Weight : 291.15 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1171486-58-0

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated several quinazolinone-thiazole hybrids and found that certain compounds demonstrated IC50 values as low as 10 μM against prostate cancer (PC3) and breast cancer (MCF-7) cell lines. The compound A3 in this study showed a dose-dependent inhibition of cell growth, underscoring the potential of quinazolinone derivatives in cancer therapy .

CompoundCell LineIC50 (μM)
A3PC310
A3MCF-710
A3HT-2912

Antibacterial Activity

Quinazolinones have also been explored for their antibacterial properties. A study highlighted the efficacy of various quinazolinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Compounds were shown to synergize with existing antibiotics, enhancing their bactericidal effects. The mechanism involves binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazolinones has been documented in several studies. The compounds are believed to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. This activity is particularly relevant for conditions like arthritis and other inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Kinases : Many quinazolinones act as kinase inhibitors, disrupting signaling pathways essential for cancer cell proliferation.
  • Antimicrobial Mechanisms : By targeting PBPs, these compounds can interfere with bacterial cell wall integrity.
  • Cytokine Modulation : Quinazolinones may alter the expression of cytokines involved in inflammatory responses.

Case Studies

  • Cytotoxicity Study : A comprehensive evaluation of various quinazolinones showed that modifications at the 6 and 8 positions significantly influenced cytotoxicity against cancer cells. The study concluded that structural variations could lead to enhanced activity against specific tumor types .
  • Synergistic Effects with Antibiotics : In vivo studies demonstrated that combining quinazolinones with beta-lactam antibiotics resulted in improved efficacy against MRSA infections, suggesting a promising avenue for treating resistant bacterial strains .

Properties

IUPAC Name

6,8-dichloro-3-methyl-2-methylsulfanylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2OS/c1-14-9(15)6-3-5(11)4-7(12)8(6)13-10(14)16-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPHQBFOLWKBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CC(=C2)Cl)Cl)N=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101201806
Record name 6,8-Dichloro-3-methyl-2-(methylthio)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101201806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020242-99-2
Record name 6,8-Dichloro-3-methyl-2-(methylthio)-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020242-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dichloro-3-methyl-2-(methylthio)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101201806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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